molecular formula C9H17NO4 B558577 Boc-D-Ala-OMe CAS No. 91103-47-8

Boc-D-Ala-OMe

Cat. No. B558577
CAS RN: 91103-47-8
M. Wt: 203.24 g/mol
InChI Key: GJDICGOCZGRDFM-ZCFIWIBFSA-N
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Description

“Boc-D-Ala-OMe” is a derivative of the amino acid alanine . It is also known as N-tert-butoxycarbonyl-D-alanine methyl ester or Boc-D-alanine methyl ester . The molecular formula is C9H17NO4 .


Synthesis Analysis

The synthesis of “Boc-D-Ala-OMe” has been reported in several studies. For instance, a titanium tetrachloride-based methodology was used for the synthesis of dipeptides, including "Boc-D-Ala-OMe" . Another study reported the synthesis of “Boc-D-Ala-OMe” using a combination of Fmoc solid-phase peptide synthesis followed by subsequent cyclization .


Molecular Structure Analysis

The molecular weight of “Boc-D-Ala-OMe” is 203.24 g/mol . The IUPAC name is methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI and SMILES strings provide further details about the molecular structure .


Chemical Reactions Analysis

“Boc-D-Ala-OMe” is involved in various chemical reactions. For example, it has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .


Physical And Chemical Properties Analysis

“Boc-D-Ala-OMe” is a solid substance with a molecular weight of 203.24 g/mol . It has an optical activity of [α]20/D +45°, c = 1 in methanol . The density is 1.03 g/mL at 25 °C .

Scientific Research Applications

  • Conformational Preferences in Peptides : Boc-D-Ala-OMe, as a part of heterochiral peptides, aids in understanding the conformational preferences and stability of β-sheet structures through hydrogen bonds. This is significant in the study of peptide structures in biology and material science (Fabiola et al., 2001).

  • Amyloid-like Fibril Formation : In the context of neurodegenerative diseases, peptides including Boc-D-Ala-OMe have been used to study the formation of amyloid-like fibrils, a characteristic of these diseases (Maji et al., 2001).

  • Helix to Sheet Transition : Boc-D-Ala-OMe contributes to understanding the transition from 310-helix to α-helix in peptide structures, which is crucial for protein folding and function (Otoda et al., 1993).

  • Self-Assembling Gelators : The compound is used in the study of self-assembling synthetic oligopeptide-based gelators, which are relevant in biological and material sciences (Das & Banerjee, 2006).

  • Beta-Sheet Motifs in Crystal Structures : Boc-D-Ala-OMe helps in observing beta-sheet motifs in crystal structures, which provides insights into protein folding and interactions (Datta et al., 2009).

  • Caspase-Independent Cell Death : It has been used to study the effects of peptide caspase inhibitors in apoptosis, providing insights into cell death mechanisms (Déas et al., 1998).

Safety And Hazards

The safety data sheet for “Boc-D-Ala-OMe” suggests avoiding dust formation, breathing vapours, mist, or gas, and using personal protective equipment . In case of skin contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDICGOCZGRDFM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348471
Record name Boc-D-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Ala-OMe

CAS RN

91103-47-8
Record name Boc-D-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
C Toniolo, GM Bonora - Journal of Polymer Science: Polymer …, 1976 - Wiley Online Library
Pioneer work on conformational studies of monodisperse homo-oligopeptides containing saturated hydrocarbon side chains carried out by Goodman and co-~ orkers~-~ showed@-…
Number of citations: 10 onlinelibrary.wiley.com
DR Rueda, P Spadon, GM Bonora… - International Journal of …, 1979 - Wiley Online Library
Observations of extended peptide chains, whose direction is perpendicular to the fiber axis (cross‐β‐structures) have hitherto been confined to fibrous proteins and to some synthetic …
Number of citations: 1 onlinelibrary.wiley.com
J Zheng, Y Wang, W Luo, S Zhou, Q Zhu, X Ying… - Catalysis …, 2015 - Elsevier
… We report the biosynthesis of Boc-d-Ala-OMe by B. amyloliquefaciens WZZ002. … with the use of the isolated strain is a promising route for the commercial production of Boc-d-Ala-OMe. …
Number of citations: 4 www.sciencedirect.com
Š Horvat, S Tomić, Ž Jeričević - Tetrahedron, 1984 - Elsevier
The kinetics of aminolysis of 1-thio-β-D-glucopyranosyl esters of N-protected alanines (1) in dichloromethane, at 26, by ethyl glycinate, under pseudo-first-order conditions follows the …
Number of citations: 5 www.sciencedirect.com
M El Khatib, RAM Serafim… - Angewandte Chemie, 2016 - Wiley Online Library
Direct access to complex, enantiopure benzylamine architectures using a synergistic iridium photoredox/nickel cross‐coupling dual catalysis strategy has been developed. New C(sp 3 )…
Number of citations: 146 onlinelibrary.wiley.com
TK Chakraborty, A Ghosh - Tetrahedron letters, 2002 - Elsevier
… 7a on treatment with CH 2 N 2 in ether gave Boc-d-Ala-OMe that showed rotation, [α] D 22 =+45.2 (c 1.75, MeOH), matching with that of commercially available Boc-d-Ala-OMe. …
Number of citations: 11 www.sciencedirect.com
AH Al Temimi, J Merx, JC Hintzen - Epigenetics & Biomarkers, 2022 - repository.ubn.ru.nl
Histone lysine methyltransferases and acetyltransferases are two classes of epigenetic enzymes that play pivotal roles in human gene regulation. Although they both recognize and post…
Number of citations: 0 repository.ubn.ru.nl
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
B Nyasse, L Grehn, U Ragnarsson - Chemical Communications, 1997 - pubs.rsc.org
The cleavage of arenesulfonamides via N-arenesulfonylcarbamates is achieved within a few minutes under ultrasonic conditions by reaction with magnesium in anhydrous methanol. …
Number of citations: 128 pubs.rsc.org
A Ghosh - 2003 - INDIAN INSTITUTE OF CHEMICAL …
Number of citations: 0

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